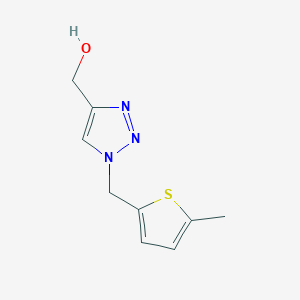

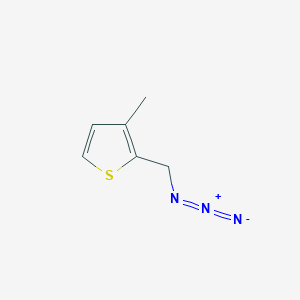

2-(叠氮甲基)-3-甲基噻吩

描述

Azide-modified nucleosides are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition .

Synthesis Analysis

Azide-modified nucleosides are synthesized using various methods. The azido functionality can be introduced relatively easily into both the sugar and the nucleobase . For example, 2’- and 3’-O-azidomethyl derivatives of ribonucleosides were obtained by splitting the corresponding methylthiomethyl derivatives of ribonucleosides with bromine or SO2Cl2 followed by lithium azide treatment .

Molecular Structure Analysis

The molecular structure of azide-modified nucleosides is characterized by the presence of an azido group, which can be attached to the sugar residue or nucleobase .

Chemical Reactions Analysis

Azide-modified nucleosides are used in azide-alkyne cycloadditions for labelling and functionalization . These so-called click reactions are often used for the introduction of affinity tags like biotin, fluorophores, or the formation of bioconjugates .

Physical and Chemical Properties Analysis

The physical and chemical properties of azide-modified nucleosides depend on the specific compound and its structure .

科学研究应用

生物正交标记和功能化

叠氮修饰的核苷,例如2-(叠氮甲基)-3-甲基噻吩,是基于叠氮-炔环加成反应的点击化学对 RNA 和 DNA 进行功能化的重要构建模块 . 这种方法允许在体外和细胞中对核酸进行位点特异性标记和修饰,这对研究 DNA 和 RNA 功能的所有方面至关重要 .

叠氮修饰核苷的合成

该化合物可用于合成2’-叠氮修饰的核苷 . 2’-羟基可以被三氟甲磺酰氯 (Tf Cl) 活化,然后用叠氮锂或叠氮钠处理 .

材料科学中的交联剂

有机叠氮化合物,包括2-(叠氮甲基)-3-甲基噻吩,通常用作材料科学中的交联剂 . 它们可以产生高反应性的氮烯,在聚合物交联中表现出非凡的效率,交联是改变聚合物物理性质和提高聚合物基器件(如膜燃料电池、有机太阳能电池 (OSC)、发光二极管 (LED) 和有机场效应晶体管 (OFET))效率的过程 .

有机合成的前体

叠氮基团的存在使2-(叠氮甲基)-3-甲基噻吩成为各种有机合成的宝贵前体. 它可以用于将叠氮基团引入其他有机化合物,从而实现广泛的化学反应。

杂环的合成

2-(叠氮甲基)-3-甲基噻吩可用于合成各种杂环 . 例如,它可以通过叠氮基团与分子内环化反应生成环化的胺基自由基 .

高能材料

作用机制

Mode of Action

- 2-(Azidomethyl)-3-methylthiophene likely binds to the active site of MAO, preventing its enzymatic activity. By inhibiting MAO, the compound reduces the breakdown of catecholamines (e.g., dopamine), leading to increased levels in immune and non-immune cells. Elevated catecholamines may contribute to the compound’s anti-inflammatory properties .

Biochemical Pathways

- In vitro and in vivo studies have explored the effects of MAO inhibitors on inflammation. These models include both central nervous system (CNS) and non-CNS tissues. The complex network of cytokines and chemokines plays a crucial role in regulating inflammation. Dysregulation of their expression is associated with chronic inflammatory and autoimmune diseases .

未来方向

Azide-modified nucleosides have become essential tools for the labelling and functionalization of nucleic acids in vitro as well as in cells, and have allowed investigation into the mechanism and cellular function of numerous RNA molecules . Future research will likely continue to explore and expand the applications of these compounds .

属性

IUPAC Name |

2-(azidomethyl)-3-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3S/c1-5-2-3-10-6(5)4-8-9-7/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLECNDUPLPRRJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

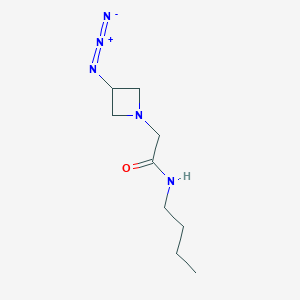

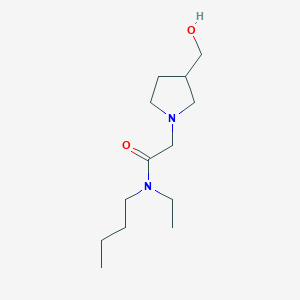

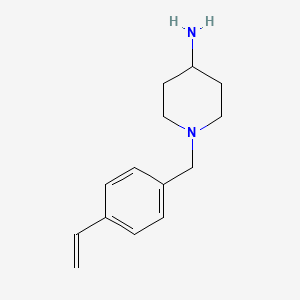

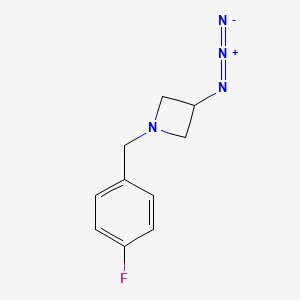

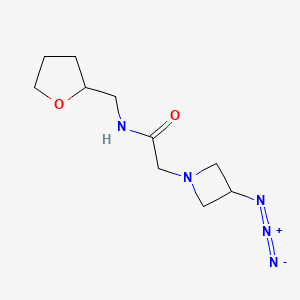

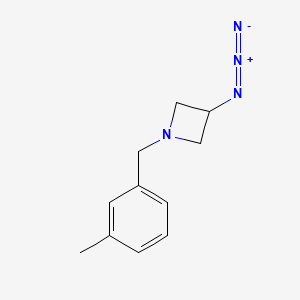

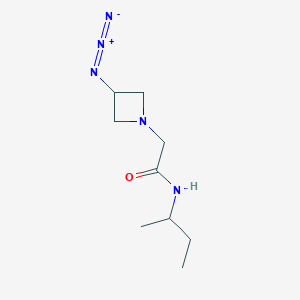

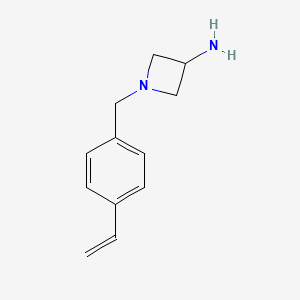

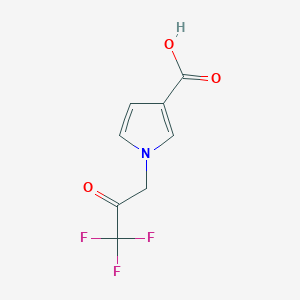

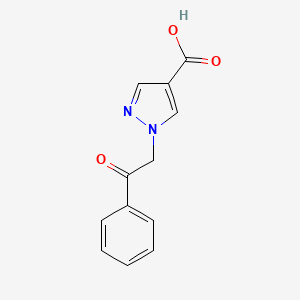

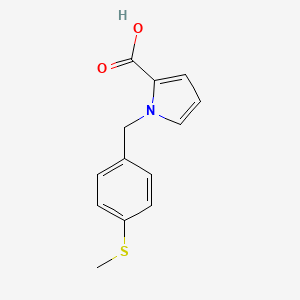

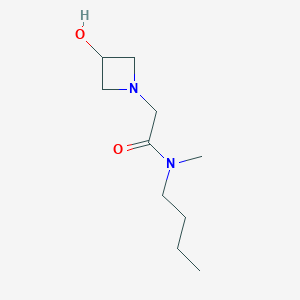

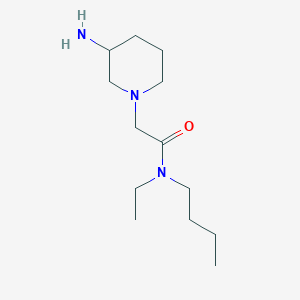

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。